molecular formula C7H7BN2O4S B13460628 (3-Cyano-5-sulfamoylphenyl)boronic acid

(3-Cyano-5-sulfamoylphenyl)boronic acid

Katalognummer: B13460628
Molekulargewicht: 226.02 g/mol
InChI-Schlüssel: ZYCPUVFPSCGQTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyano-5-sulfamoylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a cyano (-CN) group at the 3-position and a sulfamoyl (-SO₂NH₂) group at the 5-position of the phenyl ring. These substituents confer distinct electronic and steric properties, influencing its reactivity, acidity, and biological interactions. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling applications in enzyme inhibition, diagnostics, and drug delivery .

Eigenschaften

Molekularformel

C7H7BN2O4S

Molekulargewicht

226.02 g/mol

IUPAC-Name

(3-cyano-5-sulfamoylphenyl)boronic acid

InChI

InChI=1S/C7H7BN2O4S/c9-4-5-1-6(8(11)12)3-7(2-5)15(10,13)14/h1-3,11-12H,(H2,10,13,14)

InChI-Schlüssel

ZYCPUVFPSCGQTI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N)C#N)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (3-Cyano-5-sulfamoylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild and can be optimized using various bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh). Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

(3-Cyano-5-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Wirkmechanismus

The primary mechanism by which (3-Cyano-5-sulfamoylphenyl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination . During transmetalation, the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-palladium bond. This intermediate then undergoes reductive elimination to form the final carbon-carbon bond, regenerating the palladium catalyst for further cycles .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The structural uniqueness of (3-Cyano-5-sulfamoylphenyl)boronic acid lies in its substitution pattern. Compared to other boronic acids:

  • Phenylboronic acid : Lacks electron-withdrawing groups, resulting in a higher pKa (~8.6–9.2) and lower binding affinity for diol-rich targets under physiological conditions .
  • (3-Cyano-5-fluorophenyl)boronic acid (CAS 304858-67-1): The fluorine atom at the 5-position provides moderate electron withdrawal, but the absence of a sulfamoyl group reduces its solubility and specificity for sulfhydryl-containing enzymes .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: The methoxyethyl phenoxy group enhances hydrophilicity and HDAC inhibition (IC₅₀ ~1 µM), but its bulky substituents may limit membrane permeability compared to the compact sulfamoyl-cyano combination .

Table 1: Structural and Electronic Comparison

Compound Substituents Key Functional Groups Electron Effects
(3-Cyano-5-sulfamoylphenyl) 3-CN, 5-SO₂NH₂ Strong EWG, polar Lowers pKa, enhances binding
Phenylboronic acid None - High pKa, weak binding
3-AcPBA 3-Acetamido Moderate EWG Intermediate pKa (~7.8)
4-MCPBA 4-Methoxycarbonyl Moderate EWG Intermediate pKa (~7.5)
Acidity (pKa) and Reactivity

The pKa of boronic acids dictates their protonation state and reactivity under physiological conditions (pH ~7.4). (3-Cyano-5-sulfamoylphenyl)boronic acid is expected to have a pKa <7 due to the strong electron-withdrawing effects of -CN and -SO₂NH₂, enabling predominant boronate formation at physiological pH. In contrast:

  • 3-AcPBA and 4-MCPBA have pKa values of ~7.8 and ~7.5, respectively, limiting their boronate formation in vivo .

Table 2: Acidity and Binding Constants

Compound pKa (Experimental/Estimated) Association Constant (Kₐ, M⁻¹)
(3-Cyano-5-sulfamoylphenyl) ~6.5–6.8* Not reported
Phenylboronic acid 8.6–9.2 1.2 × 10² (catechol)
3-AcPBA 7.8 5.0 × 10² (glucose)
Diphenylborinic acid 6.9 2.5 × 10³ (catechol)

*Estimated based on substituent effects .

Binding Kinetics and Dynamic Interactions
  • Boronic Ester Formation: Electron-withdrawing groups accelerate esterification with diols. (3-Cyano-5-sulfamoylphenyl)boronic acid likely forms stable esters with catechol derivatives faster than phenylboronic acid, as seen in dynamic combinatorial libraries .
  • Protodeboronation Stability : Strong EWGs may reduce protodeboronation susceptibility during titration, a critical factor in pKa determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.